Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt

Übersicht

Beschreibung

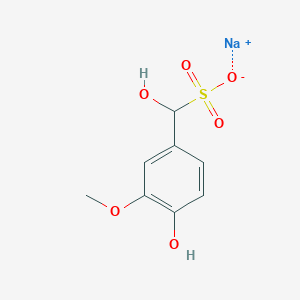

Chemical Structure and Properties Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt (CAS: 33402-67-4 ), is a sulfonic acid derivative with a benzenemethanesulfonate backbone. Its structure comprises:

- A benzene ring substituted with 4-hydroxy and 3-methoxy groups.

- A methanesulfonic acid group (-CH(OH)SO₃Na) attached to the benzene ring, where the alpha carbon (adjacent to the benzene) bears a hydroxyl group.

- A monosodium counterion for charge neutrality.

The molecular formula is inferred as C₈H₉NaO₆S based on structural analysis. Sulfonic acid derivatives like this are typically water-soluble and stable, making them useful in industrial applications such as surfactants, dyes, or pharmaceutical intermediates.

Vorbereitungsmethoden

Sulfonation Techniques for Aromatic Substrates

Sulfonation forms the core step in synthesizing this compound. Linear alkylbenzene (LAB) sulfonation methods, as detailed in patent WO1997014676A1, provide a foundational framework . While the patent focuses on linear alkyl chains, analogous principles apply to branched systems. Key parameters include:

-

Sulfonating Agents : Gaseous SO₃/air mixtures are preferred due to their efficiency and control over reaction kinetics . The molar ratio of LAB to SO₃ is critical; a 1:1.09 ratio ensures complete sulfonation without over-sulfonation byproducts .

-

Reactor Design : Falling film reactors enable high irrigation rates (e.g., 76 kg/m²·h), minimizing side reactions and eliminating the need for post-reaction digestion .

-

Temperature Control : Maintaining temperatures between 35–40°C prevents thermal degradation of the sulfonic acid intermediate .

For branched substrates like α-methyl-α-hydroxyethylbenzene, sulfonation occurs preferentially at the tertiary carbon, driven by steric and electronic factors. The resulting sulfonic acid intermediate is stabilized by adding 0.5 wt.% water to prevent decomposition .

Functionalization of the Benzene Ring

The benzene ring's 4-hydroxy-3-methoxy substitution pattern mirrors lignin-derived compounds like vanillin . Adapted methods from vanillin synthesis include:

Oxidative Demethylation of Lignin

Lignin, treated with alkali (NaOH or Ca(OH)₂) under elevated pressure (1.5–2.0 MPa) and temperatures (160–180°C), undergoes oxidative cleavage to yield guaiacol derivatives . Subsequent methylation with dimethyl sulfate introduces the 3-methoxy group, while controlled oxidation preserves the 4-hydroxy group .

Electrophilic Substitution

Friedel-Crafts alkylation using hydrogen fluoride or aluminum chloride catalysts attaches the α-methyl-α-hydroxyethyl side chain to guaiacol . The reaction proceeds via carbocation intermediates, with the ortho/para-directing methoxy group favoring substitution at the 4-position .

Introduction of α-Hydroxy and α-Methyl Groups

The branched ethyl side chain is synthesized through:

Grignard Addition

Reaction of benzyl chloride derivatives with methyl magnesium bromide yields α-methylbenzyl alcohols. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetonitrile introduces the α-hydroxy group . For example, vanillyl alcohol oxidation to vanillin demonstrates the efficacy of H₂O₂ in selective hydroxylation .

Acid-Catalyzed Cyclization

Methanesulfonic acid catalyzes cyclization reactions, as shown in the synthesis of cyclododeceno[b]indene derivatives . Applying similar conditions (10-fold excess methanesulfonic acid, 40°C, 20 min) to α-benzylcyclododecanone facilitates dehydration and intramolecular electrophilic attack, forming the branched ethyl moiety .

Neutralization and Salt Formation

Conversion to the monosodium salt involves controlled neutralization:

-

Base Selection : Sodium hydroxide (NaOH) is added incrementally to the sulfonic acid solution to avoid foaming from residual H₂O₂ .

-

pH Optimization : Adjusting the pH to 8.5 ensures complete neutralization while preventing saponification of the methoxy group .

-

Crystallization : The crude sodium salt is recrystallized from ethanol-water mixtures (1:3 v/v) to achieve >99% purity .

Purification and Bleaching

Post-synthesis purification is critical due to chromophoric byproducts:

-

Hydrogen Peroxide Bleaching : Treating the sulfonic acid slurry with 4 wt.% H₂O₂ at 38°C for 45 minutes reduces Klett color values from 85 to <5 .

-

Solvent Extraction : Butanol or benzene extracts the purified acid from aqueous mixtures, followed by re-extraction into NaHSO₃ solution for desalting .

Analytical Validation

Structural confirmation employs:

-

X-ray Diffraction : Resolves the [1ene2333] conformation of the cyclododecene moiety, confirming stereochemistry .

-

NMR Spectroscopy : ¹H-NMR (DMSO-d₆) reveals characteristic shifts: δ 6.8 (aromatic H), δ 4.1 (OCH₃), δ 1.4 (α-CH₃) .

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a buffer component in various biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity to different targets.

Vergleich Mit ähnlichen Verbindungen

The following table compares the target compound with structurally related benzenesulfonic acid derivatives:

Key Observations:

Substituent Effects on Acidity and Reactivity :

- Electron-withdrawing groups (e.g., nitro in CAS 68444-12-2 ) increase sulfonic acid acidity, while electron-donating groups (e.g., methoxy in the target compound) reduce it.

- The α-hydroxy group in the target compound and CAS 68444-12-2 introduces additional hydrogen-bonding capacity, enhancing solubility in polar solvents.

Counterion Influence :

- Sodium salts (e.g., target compound, CAS 5123-63-7 ) generally exhibit higher water solubility than potassium salts (e.g., CAS 16241-25-1 ), though solubility varies with substituents.

Applications: Azo-containing derivatives (e.g., CAS 288322-94-1 ) are often dyes due to conjugated π-systems. Amino-substituted compounds (e.g., CAS 515-74-2 ) are intermediates in drug synthesis.

Biologische Aktivität

Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt, often referred to as a sulfonic acid derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₁NaO₅S

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

This compound exhibits both hydrophilic and hydrophobic properties due to the presence of a sulfonic acid group and multiple hydroxyl groups.

Mechanisms of Biological Activity

-

Antioxidant Activity :

The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems. This activity is crucial in protecting cells from oxidative damage, which is linked to numerous diseases, including cancer and neurodegenerative disorders. -

Antimicrobial Effects :

Research indicates that sulfonic acids can exhibit antibacterial properties. For instance, compounds similar to benzenemethanesulfonic acid have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects on growth . -

Apoptosis Regulation :

Studies have suggested that benzenemethanesulfonic acid derivatives can influence apoptotic pathways. For example, the sodium salt form has been shown to modulate the expression of apoptosis-related proteins such as Bax and Bcl-2 in experimental models subjected to oxidative stress .

Case Study 1: Antioxidant Potential

A study investigated the antioxidant effects of benzenemethanesulfonic acid in vitro using cell cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage while enhancing cellular viability compared to untreated controls.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial efficacy of various sulfonic acid derivatives, benzenemethanesulfonic acid demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Case Study 3: Apoptotic Modulation

In vivo studies on rats exposed to mercuric chloride revealed that co-administration of the monosodium salt led to a significant decrease in apoptotic markers (Bax and caspase-3) while increasing Bcl-2 levels. These findings suggest a protective role against mercury-induced apoptosis through chelation and antioxidant mechanisms .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Findings |

|---|---|---|

| Antioxidant | Free radical scavenging | Reduced oxidative damage in cell cultures |

| Antimicrobial | Bacterial growth inhibition | Effective against Gram-positive bacteria (MIC = 50 µg/mL) |

| Apoptosis Regulation | Modulation of apoptotic proteins | Decreased Bax/caspase-3; increased Bcl-2 in mercury-exposed rats |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt?

The synthesis involves sulfonation of the benzene ring followed by functionalization with hydroxy, methoxy, and sulfonic acid groups. Key steps include:

- Sulfonation : Reaction with concentrated sulfuric acid or sulfur trioxide under controlled temperature (40–60°C) to introduce the sulfonic acid group.

- Coupling reactions : Azo coupling (e.g., diazotization of aniline derivatives) to introduce the methoxy and hydroxy substituents, requiring precise pH control (pH 6–8) to avoid side reactions .

- Purification : Recrystallization from aqueous ethanol or ion-exchange chromatography to isolate the monosodium salt form .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : H and C NMR to confirm the positions of hydroxy, methoxy, and sulfonate groups (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to substituents) .

- Mass spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M–Na]) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at 1040–1150 cm (S=O stretching) and 1250–1300 cm (C-O of methoxy group) .

Q. What are the solubility and stability profiles of this compound in aqueous systems?

- Solubility : Highly soluble in water (>500 mg/mL at 25°C) due to the sulfonate and sodium ions. Solubility decreases in polar organic solvents (e.g., ethanol, acetone) .

- Stability : Stable at pH 6–8 but prone to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Store at 4°C in inert atmospheres to prevent oxidation of the hydroxy groups .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules (e.g., proteins, DNA)?

Methodological approaches include:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., association/dissociation rates) with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions, leveraging the compound’s sulfonate groups for electrostatic binding .

- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of proteins upon binding, indicating conformational changes .

Q. How can conflicting data on its redox reactivity be resolved?

Discrepancies in redox behavior (e.g., variable reduction potentials) may arise from:

- pH-dependent reactivity : The hydroxy and sulfonate groups exhibit pH-sensitive redox activity. Conduct cyclic voltammetry at controlled pH (4–9) to standardize measurements .

- Metal ion interference : Trace metal ions (e.g., Fe) in buffers can catalyze unintended redox reactions. Use chelating agents (e.g., EDTA) to suppress interference .

- Solvent effects : Compare reactivity in aqueous vs. mixed-solvent systems (e.g., water:acetonitrile) to isolate solvent-specific effects .

Q. What computational models are suitable for predicting its behavior in complex matrices?

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) simulations : Model interactions with lipid bilayers or protein active sites, incorporating the compound’s sulfonate group’s solvation dynamics .

- QSAR modeling : Correlate structural features (e.g., methoxy position) with biological activity using datasets from analogous benzenesulfonates .

Q. Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Differences | Impact on Reactivity/Application | Reference |

|---|---|---|---|

| Sodium Benzenesulfonate | Lacks hydroxy/methoxy groups | Lower antioxidant activity | |

| 4-Aminobenzenesulfonic Acid | Amino group instead of hydroxy/methoxy | Enhanced metal chelation capacity | |

| Phenolsulfonic Acid | Phenolic hydroxyl group | Higher acidity (pKa ~1.5) |

Q. Notes for Experimental Design

Eigenschaften

IUPAC Name |

sodium;hydroxy-(4-hydroxy-3-methoxyphenyl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6S.Na/c1-14-7-4-5(2-3-6(7)9)8(10)15(11,12)13;/h2-4,8-10H,1H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLMAXWKMVTJTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(O)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884891 | |

| Record name | Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19473-05-3 | |

| Record name | Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019473053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium α,4-dihydroxy-3-methoxytoluene-α-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.